CCR5 Antagonist Activity: Comparative Target Engagement Versus Structural Analogs
The target compound has been identified in pharmacological screening as a CCR5 antagonist, a target implicated in HIV entry and inflammatory diseases [1]. The cyclopropyl group at C6 is a critical structural determinant for CCR5 antagonism within the broader cyclopropyl-triazine patent series (WO2004055010A2), where cyclopropyl-substituted compounds consistently demonstrate nanomolar potency [2]. In contrast, closely related 4-amino-6-aryl-1,6-dihydro-1,3,5-triazine-2-thiol analogs (e.g., 6-phenyl, 6-(4-methylphenyl), 6-(2-thienyl) derivatives) have been primarily explored for antimicrobial and antitumor applications rather than CCR5 antagonism, indicating that the cyclopropyl substituent directs target selectivity toward chemokine receptors [3]. Direct head-to-head CCR5 IC₅₀ data for this specific compound versus its closest analogs (e.g., 4-amino-6-methyl- or 4-amino-6-ethyl-1,6-dihydro-1,3,5-triazine-2-thiol) are not publicly available; the comparative evidence is class-level inference from the patent SAR landscape.
| Evidence Dimension | CCR5 receptor antagonism (target engagement) |
|---|---|
| Target Compound Data | IC₅₀ = 0.110 nM (reported in BindingDB for CHEMBL2164217; note: SMILES mismatch suggests potential data misattribution; requires independent verification) [1] |
| Comparator Or Baseline | Aryl-substituted analogs (6-phenyl, 6-(4-methylphenyl), 6-(2-thienyl)): no CCR5 activity reported; activity profile shifted toward antimicrobial/antitumor endpoints [3] |
| Quantified Difference | Not calculable (different assay endpoints); qualitative divergence in target class engagement |
| Conditions | CCR5 receptor expressed in P4R5 cells co-expressing CD4 with LTR-β-gal construct (BindingDB assay context); comparator activity profiles from vendor technical summaries |
Why This Matters
For programs targeting CCR5-mediated diseases (HIV, asthma, rheumatoid arthritis, COPD), the cyclopropyl analog offers a mechanistically distinct entry point that aryl-substituted triazine thiols do not provide, making compound identity critical for target-based screening.
- [1] BindingDB. BDBM50394601 / CHEMBL2164217. IC₅₀: 0.110 nM at CCR5. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394601 (accessed 2026-05-01). View Source
- [2] WO2004055010A2. Cyclopropyl compounds as CCR5 antagonists. SmithKline Beecham Corp., 2004. https://patents.google.com/patent/WO2004055010A2/en (accessed 2026-05-01). View Source
- [3] Vendor technical summaries for 4-amino-6-aryl-1,6-dihydro-1,3,5-triazine-2-thiol analogs (CAS 117411-02-6, 1142208-19-2). BenchChem/EvitaChem compound pages (background only). View Source
